

# Real-World Outcomes & Cost-Effectiveness of Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

[Get Quote](#)

The following tables consolidate data on how **Alpelisib** performs in clinical practice and its economic evaluation.

| Study Feature                             | Real-World Study (Roswell Park, 2022) [1]               |
|-------------------------------------------|---------------------------------------------------------|
| Patient Population                        | HR+/HER2-, PIK3CA-mutated metastatic breast cancer      |
| Sample Size                               | 27 patients                                             |
| Median Treatment Lines Prior to Alpelisib | 3 lines (range: 1 to 7)                                 |
| Overall Response Rate (ORR)               | 12.5% (3 out of 24 assessable patients)                 |
| Treatment Discontinuation due to AEs      | 47.8% (11 out of 23 who discontinued)                   |
| Any Grade Adverse Events (AEs)            | 88.9% of patients                                       |
| Most Common AEs                           | Hyperglycemia (59.3%), Nausea (40.7%), Diarrhea (37.0%) |
| Grade 3/4 AEs                             | 50% of patients (Hyperglycemia was most common)         |
| Dose Modifications                        | 51.9% of patients required dose interruption/reduction  |

| Analysis Feature                                      | Cost-Effectiveness Analysis (ISPOR, 2023) [2]                                                 |
|-------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Setting & Perspective                                 | Healthcare payer perspective in Qatar                                                         |
| Intervention                                          | Alpelisib + Fulvestrant                                                                       |
| Comparators                                           | Palbociclib + Fulvestrant, Abemaciclib + Fulvestrant, Everolimus + Exemestane                 |
| Model Type                                            | Partition Survival Model (with PFS, PPS, and Dead states)                                     |
| Efficacy Data Source                                  | SOLAR-1 and BYLieve clinical trials                                                           |
| Key Result (vs Palbociclib + Fulvestrant)             | ICER: \$45,490 per QALY                                                                       |
| Key Result (vs Abemaciclib + Fulvestrant)             | ICER: \$11,876 per QALY                                                                       |
| Key Result (vs Everolimus + Exemestane, post-CDK4/6i) | ICER: \$147,657 per QALY                                                                      |
| Conclusion                                            | Considered cost-effective in Qatar within the assumed threshold (1x to 3x GDP per capita) [2] |

## Experimental Data and Methodologies

For your research, here are the methodologies from the key studies cited above.

### Real-World Outcomes Study Protocol [1]

- **Study Design:** A single-institution, retrospective chart review.
- **Data Collection:** Clinical data was extracted from electronic health records for patients treated from May 2019 to January 2022.
- **Patient Eligibility:** Adults with HR+/HER2-, PIK3CA-mutated metastatic breast cancer treated with **Alpelisib** (combined with Fulvestrant).

- **Outcome Assessment:** Tumor response was evaluated by the study investigators using RECIST v1.1 criteria based on scans performed as part of routine clinical care. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
- **Statistical Analysis:** Statistical analyses, including overall survival (OS) and progression-free survival (PFS), were performed using SAS software and Kaplan-Meier methods.

## Cost-Effectiveness Analysis Model Structure [2]

- **Model Framework:** A partition survival model with three health states: **Progression-Free**, **Progressed Disease**, and **Dead**.
- **Clinical Inputs:** Probabilities of progression and survival were derived from parametric survival curves fitted to data from the SOLAR-1 clinical trial. Utility values (health-related quality of life weights) and probabilities of adverse events were also sourced from the trial and supporting literature.
- **Cost Inputs:** The analysis used local cost data where available. When local data was unavailable, costs from the United Kingdom were adapted for the Qatari setting.
- **Analysis:** The model calculated total costs, total Quality-Adjusted Life Years (QALYs), and the Incremental Cost-Effectiveness Ratio (ICER) for **Alpelisib** + Fulvestrant compared to other standard treatments.

## PI3K $\alpha$ Signaling Pathway and Alpelisib's Mechanism

The diagram below illustrates the signaling pathway that **Alpelisib** targets and its role in cancer therapy.



[Click to download full resolution via product page](#)

This diagram shows that **Alpelisib** specifically inhibits the p110 $\alpha$  subunit of PI3K, a key node in a pathway frequently dysregulated in cancer [3]. This pathway is also targeted by Everolimus, which acts further downstream on mTORC1.

## Key Insights for Researchers

- **Real-World Effectiveness is Modest:** The real-world study confirms that **Alpelisib** has **anti-tumor activity** in a heavily pre-treated population. However, the overall response rate was lower than that reported in the pivotal SOLAR-1 clinical trial (12.5% vs. 26.6% in SOLAR-1 for the mutant cohort) [1]. This highlights the impact of patient selection in trial versus real-world settings.
- **Toxicity is a Major Clinical Challenge:** The high rates of **hyperglycemia** and other adverse events leading to frequent dose modifications and treatment discontinuations underscore the need for **proactive management** and careful patient selection in clinical practice [1].
- **Context-Dependent Cost-Effectiveness:** The cost-effectiveness of **Alpelisib** is not absolute but depends on the **local cost environment, willingness-to-pay thresholds, and the specific treatments being compared** [2]. Furthermore, a broader systematic review suggests that **underestimating adverse event costs** in oncology cost-effectiveness models can significantly alter conclusions, a factor that should be carefully considered in future economic evaluations of **Alpelisib** [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Real world outcomes with alpelisib in metastatic hormone ... [pmc.ncbi.nlm.nih.gov]
2. Cost-Effectiveness of Alpelisib Plus Fulvestrant in ... [ispor.org]
3. Everolimus versus alpelisib in advanced hormone receptor ... [pmc.ncbi.nlm.nih.gov]
4. Adverse Event Costs and Cost-Effectiveness Analyses of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Real-World Outcomes & Cost-Effectiveness of Alpelisib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548345#alpelisib-cost-effectiveness-real-world-outcomes>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)